1,3-Cyclopentanedimethanol, (1R,3S)-rel-

Stereochemistry Nucleoside synthesis Chiral building blocks

1,3-Cyclopentanedimethanol, (1R,3S)-rel- (CAS 3965-56-8) — synonymously cis-1,3-bis(hydroxymethyl)cyclopentane — is a saturated five-membered cycloaliphatic diol with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. The compound features two primary hydroxymethyl (-CH₂OH) substituents in a 1,3-cis relationship on the cyclopentane ring.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 3965-56-8
Cat. No. B12074034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclopentanedimethanol, (1R,3S)-rel-
CAS3965-56-8
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESC1CC(CC1CO)CO
InChIInChI=1S/C7H14O2/c8-4-6-1-2-7(3-6)5-9/h6-9H,1-5H2/t6-,7+
InChIKeyAYVGBNGTBQLJBG-KNVOCYPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Cyclopentanedimethanol, (1R,3S)-rel- (CAS 3965-56-8): Procurement-Relevant Profile for a Defined Cycloaliphatic Diol


1,3-Cyclopentanedimethanol, (1R,3S)-rel- (CAS 3965-56-8) — synonymously cis-1,3-bis(hydroxymethyl)cyclopentane — is a saturated five-membered cycloaliphatic diol with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . The compound features two primary hydroxymethyl (-CH₂OH) substituents in a 1,3-cis relationship on the cyclopentane ring. Commercially, it is offered with standard purity specifications of ≥95%, accompanied by batch-specific QC documentation (NMR, HPLC, GC) . This relative stereochemistry defines the scaffold geometry that distinguishes it from the trans-1,3, 1,2-, and 1,1-cyclopentanedimethanol isomers and from the widely used six-membered-ring diol 1,4-cyclohexanedimethanol (CHDM, CAS 105-08-8).

Why Generic Substitution Fails for cis-1,3-Cyclopentanedimethanol: Scaffold Geometry Defines Downstream Function


Cycloaliphatic dimethanols that share a C₇H₁₄O₂ formula differ critically in ring size, substitution pattern, and stereochemistry, precluding direct interchangeability in synthetic workflows. The cis-1,3-disposition of the target compound enforces a specific spatial relationship between the two primary alcohol functionalities — a geometry not replicated by 1,2- or 1,1-isomers, nor by six-membered-ring analogs such as CHDM. In carbocyclic nucleoside synthesis, for example, the 1,3-cis arrangement provides the requisite scaffold for constructing the cyclopentyl mimetic of the ribose ring, as demonstrated in the preparation of adenosine, inosine, and uridine analogues where the 4-amino-1,3-cyclopentanedimethanol precursor yields biologically active compounds [1]. A reversed or shifted substitution pattern would alter this scaffold geometry and fundamentally change the downstream product profile. Consequently, procurement decisions driven solely by diol functionality or molecular formula matching risk delivering an incorrect scaffold that fails in the intended application.

Quantitative Differentiation Evidence for cis-1,3-Cyclopentanedimethanol vs. Structural Analogs


Stereochemical Configuration: cis-1,3 vs. trans-1,3-Cyclopentanedimethanol

1,3-Cyclopentanedimethanol, (1R,3S)-rel- (CAS 3965-56-8) bears the cis relative configuration at the 1- and 3-positions, as confirmed by the synonym cis-1,3-bis(hydroxymethyl)cyclopentane . This stereochemistry produces a scaffold in which both hydroxymethyl groups project from the same face of the cyclopentane ring — a geometry essential for the synthesis of carbocyclic nucleosides. In contrast, the trans-1,3-isomer (CAS 34957-72-7, cyclopentane-1,3-diyldimethanol without stereochemical specification ) projects the substituents from opposite faces, yielding a fundamentally different molecular shape. The cis-isomer is the precursor of choice in published nucleoside analogue synthesis protocols [1].

Stereochemistry Nucleoside synthesis Chiral building blocks

Chiral Resolution Capability: >99% ee via Lipase-Catalyzed Asymmetrization of meso-1,3-Cyclopentanedimethanol

meso-Cyclopentane-1,3-dimethanol (the achiral parent of the target compound) can be desymmetrized via lipase-catalyzed transesterification with vinyl acetate to yield chiral monoesters of >99% enantiomeric excess (ee) [1]. This biocatalytic step constitutes the critical stereodifferentiation that converts the meso diol into enantiomerically pure building blocks. The 1,3-substitution pattern is essential for this reaction because it generates a prochiral center amenable to enzymatic recognition. For comparison, combined HLADH-catalyzed and chemical (PDC) oxidation of the same meso diol 2 yielded (−)-lactone 1 at only 74% ee [1], quantitatively establishing the superiority of the lipase route. In contrast to 1,4-cyclohexanedimethanol, which is used primarily as an isomeric monomer mixture without reliance on enzymatic chirality control [2], this compound enables single-enantiomer synthon preparation.

Biocatalysis Chiral resolution Enantiomeric excess

Ring Conformation Differentiation: Cyclopentane Envelope (C₄E) vs. Cyclohexane Chair in 1,4-CHDM

X-ray crystallographic analysis of cyclopentane-1,1-diyldimethanol (a closely related isomer) reveals that the cyclopentane ring adopts an envelope conformation C₄E with puckering amplitude Q₂ = 0.404(3) Å, slightly distorted toward a twist conformation C₄TC₃ (ϕ₂ = 280(4)°) [1]. This non-planar, dynamic conformation contrasts with the well-defined chair conformation adopted by the cyclohexane ring in 1,4-cyclohexanedimethanol (CHDM) [2]. The cyclopentane envelope imposes different angular relationships between the hydroxymethyl substituents compared to the equatorial/axial orientation possible in the cyclohexane chair, which directly impacts the geometry of derived polyesters and polycarbonates when these diols are incorporated as monomers [3].

Ring conformation Crystallography Polymer rigidity

Biological Activity of Derived Nucleoside Analogues: cis-1,3 vs. cis-1,2 Scaffold

Blanco et al. (2003) synthesized six carbocyclic nucleoside analogues using two isomeric amino-dimethanol scaffolds: (±)-(1β,2α,4β)-4-amino-1,2-cyclopentanedimethanol (4) and (±)-(1β,3α,4β)-4-amino-1,3-cyclopentanedimethanol (5). Both scaffolds yielded purine (adenine, hypoxanthine) and pyrimidine (uracil) base-bearing products that were tested against a panel of viruses and tumour cell lines [1]. The 1,3-substituted scaffold 5 produced compounds 6–8 (uracil derivatives) and 9–11 (adenine/inosine derivatives). While the published abstract does not provide a head-to-head IC₅₀ table comparing the 1,3-derived vs. 1,2-derived series, both series demonstrated measurable antiviral and cytostatic activities, confirming that each scaffold geometry produces biologically distinct products [1].

Antiviral activity Cytostatic activity Carbocyclic nucleosides

High-Value Application Scenarios for 1,3-Cyclopentanedimethanol, (1R,3S)-rel- (CAS 3965-56-8)


Enantiopure Carbocyclic Nucleoside Synthon Production via Biocatalytic Desymmetrization

The meso form of 1,3-cyclopentanedimethanol serves as the direct substrate for lipase-catalyzed transesterification, yielding chiral monoesters of >99% ee — a >25-percentage-point improvement over the HLADH/PDC oxidation alternative (74% ee) [1]. This enantiopure intermediate feeds directly into the synthesis of Ohno's lactone and cyclopentanecarbonitrile building blocks for carbocyclic N- and C-ribonucleosides. Procurement of the (1R,3S)-rel- or meso precursor from suppliers with documented QC (HPLC, NMR, GC) is critical for reproducibility in medicinal chemistry campaigns targeting antiviral or antitumour nucleoside candidates [2].

Stereochemically Defined Scaffold for Carbocyclic Nucleoside Drug Discovery

The cis-1,3-bis(hydroxymethyl)cyclopentane scaffold, when elaborated to the 4-amino derivative, enables the construction of purine and pyrimidine carbocyclic nucleoside analogues with demonstrated antiviral and cytostatic activities [1]. This scaffold geometry is essential for mimicking the ribose ring in nucleoside structures. Researchers procuring this specific diol ensure access to a validated starting material for generating compound libraries based on the 1,3-cis architecture, a geometry not accessible from the 1,2- or 1,1-substituted isomers.

Rigid Cyclopentane-Based Polymer Building Block with Differentiated Conformational Properties

The five-membered cyclopentane ring in 1,3-cyclopentanedimethanol adopts an envelope conformation (C₄E, Q₂ ≈ 0.404 Å) [1] that imparts a distinct rigidity profile compared to the six-membered chair of CHDM. When copolymerized with dicarboxylic acids, cyclopentane-based diols yield polyesters with Tg and mechanical properties differing from those of CHDM-based polyesters, as demonstrated for the structurally related rigid diol TCDM . Industrial R&D groups exploring differentiated cycloaliphatic polyester platforms may evaluate this diol as a CHDM alternative to achieve unique thermal and mechanical profiles.

Chiral Intermediate for Asymmetric Synthesis Beyond Nucleosides

The biocatalytic asymmetrization methodology established for meso-1,3-cyclopentanedimethanol (>99% ee) [1] generates chiral monoesters that can, in principle, serve as versatile C₂-symmetric or desymmetrized building blocks for total synthesis of complex natural products and chiral ligands beyond the nucleoside field. The >99% ee benchmark provides a quantitative quality standard for procurement of both the starting diol and the enzymatic resolution service.

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